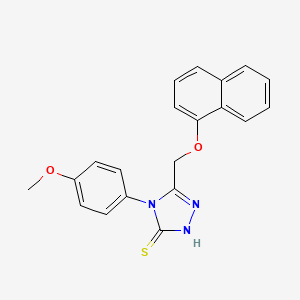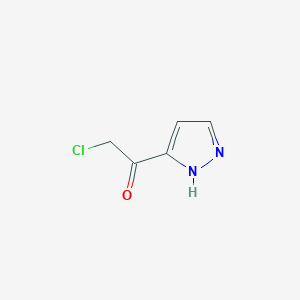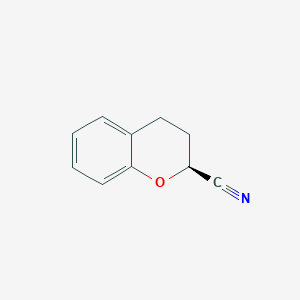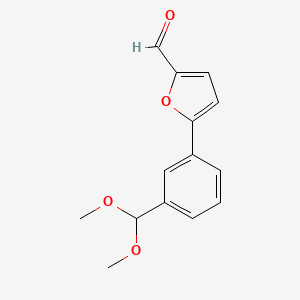
4-(4-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-メトキシフェニル)-5-((ナフタレン-1-イルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、メトキシフェニル基、ナフタレン-1-イルオキシ基、およびトリアゾール環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
4-(4-メトキシフェニル)-5-((ナフタレン-1-イルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールの合成は、一般的に以下の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を含む環化反応によって合成できます。
メトキシフェニル基の導入: メトキシフェニル基は、4-メトキシフェニルハライドを使用して求核置換反応によって導入できます。
ナフタレン-1-イルオキシ基の付加: ナフタレン-1-イルオキシ基は、ナフタレン-1-オールと適切なアルキル化剤を使用してエーテル化反応によって付加できます。
工業生産方法
この化合物の工業生産には、より高い収率と純度を実現するために上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の制御、および再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
4-(4-メトキシフェニル)-5-((ナフタレン-1-イルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールは、次のようなさまざまな化学反応を起こすことができます。
酸化: チオール基は、酸化されてジスルフィドまたはスルホン酸を形成することができます。
還元: トリアゾール環は、特定の条件下で還元されてジヒドロトリアゾールを形成することができます。
置換: メトキシ基は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
形成される主な生成物
酸化: ジスルフィド、スルホン酸。
還元: ジヒドロトリアゾール。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗真菌性について調査されています。
医学: 特定の酵素や経路を阻害する能力により、抗がん剤としての可能性を探っています。
工業: 光クロミズムや導電性などのユニークな特性を持つ新素材の開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties such as photochromism and conductivity.
作用機序
4-(4-メトキシフェニル)-5-((ナフタレン-1-イルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、生物系では、細胞分裂に関与する酵素を阻害し、抗がん剤としての潜在的な用途につながる可能性があります。トリアゾール環は金属イオンと相互作用することができ、配位化学および材料科学で有用になります。
類似化合物との比較
類似化合物
1-(4-メトキシフェニル)-3-ナフタレン-1-イル-尿素: 構造が似ていますが、トリアゾール環の代わりに尿素基が含まれています。
ナフタレンジイミド誘導体: ナフタレン-1-イルオキシ基を共有していますが、コア構造が異なります。
ユニークさ
4-(4-メトキシフェニル)-5-((ナフタレン-1-イルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールは、特定の化学的および生物学的特性を与えるトリアゾール環の存在により、ユニークです。
特性
分子式 |
C20H17N3O2S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17N3O2S/c1-24-16-11-9-15(10-12-16)23-19(21-22-20(23)26)13-25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,22,26) |
InChIキー |
UEFCKWJOTZLHCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)
![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)


![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
